Uridylyl(5'.3')uridylyl(5'.3')adenosine
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Overview
Description
Uridylyl(5’3’)uridylyl(5’3’)adenosine is a complex nucleotide compound that plays a significant role in various biochemical processes It is composed of two uridine units and one adenosine unit linked by phosphodiester bonds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Uridylyl(5’.3’)uridylyl(5’.3’)adenosine typically involves the stepwise addition of nucleotide units. The process begins with the protection of hydroxyl groups on the ribose sugars, followed by the formation of phosphodiester bonds between the nucleotides. Common reagents used in this synthesis include phosphoramidites and activating agents such as tetrazole. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent hydrolysis and oxidation.
Industrial Production Methods
Industrial production of Uridylyl(5’.3’)uridylyl(5’.3’)adenosine may involve automated synthesizers that can efficiently assemble the nucleotide sequence. These machines use pre-programmed protocols to add nucleotides sequentially, ensuring high purity and yield. The final product is then purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Uridylyl(5’.3’)uridylyl(5’.3’)adenosine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the nucleobases or the ribose sugars.
Reduction: Less common but can occur under specific conditions.
Substitution: Nucleophilic substitution reactions can replace certain functional groups on the nucleotides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of uridine or adenosine derivatives with modified functional groups.
Scientific Research Applications
Uridylyl(5’.3’)uridylyl(5’.3’)adenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of RNA analogs.
Biology: Plays a role in studying RNA synthesis and function.
Industry: Used in the production of nucleic acid-based products and diagnostics.
Mechanism of Action
The mechanism of action of Uridylyl(5’.3’)uridylyl(5’.3’)adenosine involves its incorporation into RNA strands during synthesis. It interacts with RNA polymerases and other enzymes involved in RNA processing. The molecular targets include ribonucleoproteins and RNA-binding proteins, which facilitate the proper folding and function of RNA molecules.
Comparison with Similar Compounds
Similar Compounds
Uridylyl(3’.5’)uridine: Another nucleotide compound with similar structural features but different linkage.
Uridylyl(3’.5’)adenosine: Similar to Uridylyl(5’.3’)uridylyl(5’.3’)adenosine but with a different sequence of nucleotides.
Uniqueness
Uridylyl(5’.3’)uridylyl(5’.3’)adenosine is unique due to its specific sequence and linkage, which confer distinct biochemical properties. Its ability to form stable RNA structures and participate in various biochemical processes makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
1066-10-0 |
---|---|
Molecular Formula |
C28H35N9O20P2 |
Molecular Weight |
879.6 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C28H35N9O20P2/c29-22-15-23(31-8-30-22)37(9-32-15)26-18(43)20(10(5-38)53-26)56-59(49,50)52-7-12-21(19(44)25(55-12)36-4-2-14(40)34-28(36)46)57-58(47,48)51-6-11-16(41)17(42)24(54-11)35-3-1-13(39)33-27(35)45/h1-4,8-12,16-21,24-26,38,41-44H,5-7H2,(H,47,48)(H,49,50)(H2,29,30,31)(H,33,39,45)(H,34,40,46)/t10-,11-,12-,16-,17-,18-,19-,20-,21-,24-,25-,26-/m1/s1 |
InChI Key |
NLWZFFICVBSXGO-FIVCZYLNSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=CC(=O)NC4=O)COP(=O)(O)O[C@@H]5[C@H](O[C@H]([C@@H]5O)N6C=NC7=C(N=CN=C76)N)CO)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=O)NC4=O)COP(=O)(O)OC5C(OC(C5O)N6C=NC7=C(N=CN=C76)N)CO)O)O |
Origin of Product |
United States |
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